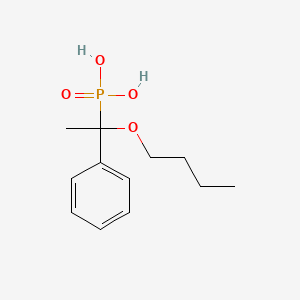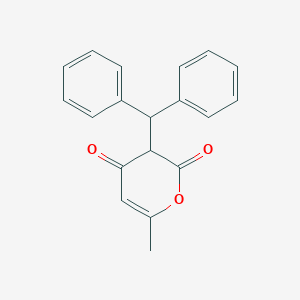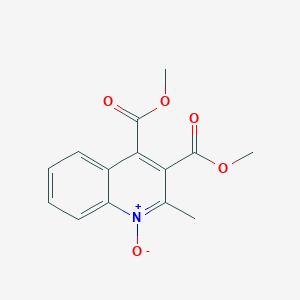
Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate is a complex organic compound with a quinoline backbone Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of dimethyl malonate with a quinoline derivative under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile, with potassium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- Quinoline N-oxides
- Dihydroquinoline derivatives
Uniqueness
Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88344-49-4 |
|---|---|
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
dimethyl 2-methyl-1-oxidoquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8-11(13(16)19-2)12(14(17)20-3)9-6-4-5-7-10(9)15(8)18/h4-7H,1-3H3 |
Clé InChI |
KOFOSSLHHBBOLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


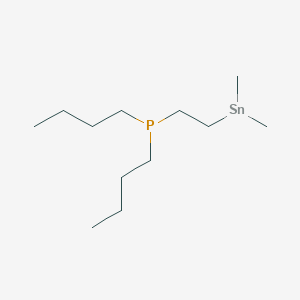
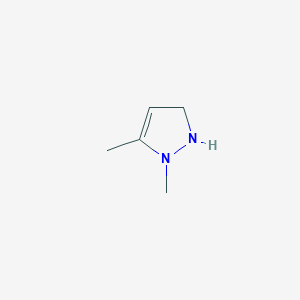
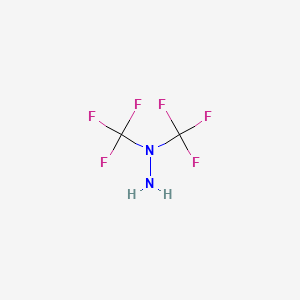

![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)

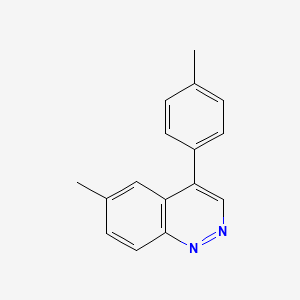
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
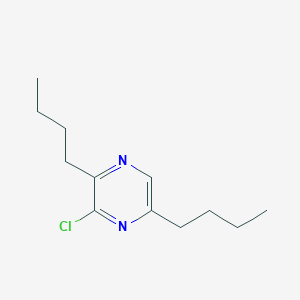
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
